3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile
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Overview
Description
3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a thienopyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with thiourea to form the thienopyrimidine core. This intermediate is then reacted with benzonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols; reactions may require catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For instance, it may inhibit the activity of kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Compounds with similar core structures but different substituents.
Fluorophenyl Derivatives: Compounds containing the fluorophenyl group but with different functional groups attached.
Benzonitrile Derivatives: Compounds with the benzonitrile moiety but varying in other parts of the molecule.
Uniqueness
The uniqueness of 3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H12FN3O2S |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-[[3-(2-fluorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C20H12FN3O2S/c21-15-6-1-2-7-16(15)24-19(25)18-17(8-9-27-18)23(20(24)26)12-14-5-3-4-13(10-14)11-22/h1-10H,12H2 |
InChI Key |
OQUBXWNWGUVSDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)C#N)F |
Origin of Product |
United States |
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